molecular formula C19H16Br2N2O B2606930 6,8-Dibromo-2-(4-morpholinophenyl)quinoline CAS No. 861210-53-9

6,8-Dibromo-2-(4-morpholinophenyl)quinoline

Cat. No. B2606930
M. Wt: 448.158
InChI Key: NRIHKGYGPOOPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-2-(4-morpholinophenyl)quinoline (DBMQ) is a synthetic quinoline derivative that has recently been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound that is composed of a quinoline ring system with two bromine atoms and a morpholine substituent. DBMQ is a highly versatile compound that has been used in a variety of applications, including its use as an inhibitor of enzymes, a fluorescent probe for biological sensing, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

6,8-Dibromo-4-chloroquinoline-3-carbaldehyde has been used as a synthon in the development of novel pyrazoloquinolines through reactions with arylhydrazine hydrochlorides, showcasing its utility in the synthesis of complex heterocyclic compounds with potential pharmacological activities (Maluleka & Mphahlele, 2013).

Photophysical and Biomolecular Binding Properties

New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines synthesized via the Buchwald–Hartwig amination demonstrated notable photophysical properties and strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating their potential in bioimaging and as DNA-binding agents (Bonacorso et al., 2018).

Biological Activities

A study on substituted quinoline and tetrahydroquinolines explored their antiproliferative and cytotoxic properties against various cancer cell lines, revealing that some derivatives exhibit significant in vitro antiproliferative activity, with potential as anticancer agents (Köprülü et al., 2021). This suggests the importance of 6,8-dibromo-2-(4-morpholinophenyl)quinoline derivatives in medicinal chemistry for the development of new therapeutic agents.

Catalysis and Material Science

The utility of quinolines in catalysis and material science is highlighted through the development of o-quinone-based catalysts for oxidative dehydrogenation of tetrahydroquinolines, producing medicinally relevant quinolines under ambient conditions. This showcases the potential of quinoline derivatives in the synthesis and modification of pharmacophores (Wendlandt & Stahl, 2014).

properties

IUPAC Name

4-[4-(6,8-dibromoquinolin-2-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br2N2O/c20-15-11-14-3-6-18(22-19(14)17(21)12-15)13-1-4-16(5-2-13)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIHKGYGPOOPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-2-(4-morpholinophenyl)quinoline

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